Zafirlukast-d7 is a deuterated analog of zafirlukast, a medication primarily used for the management of asthma. Zafirlukast functions as a leukotriene receptor antagonist, inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. This modification with deuterium enhances its pharmacokinetic properties and stability, making it a valuable compound for research and therapeutic applications.
Zafirlukast was originally developed by the pharmaceutical company AstraZeneca and received approval from the U.S. Food and Drug Administration in 1996. The deuterated variant, Zafirlukast-d7, is synthesized to study the drug's metabolism and pharmacodynamics more effectively.
The synthesis of Zafirlukast-d7 involves a series of chemical reactions that modify the parent compound, zafirlukast, by incorporating deuterium atoms.
Zafirlukast-d7 retains the core structure of zafirlukast but incorporates deuterium atoms at specific positions to enhance its stability and tracking in metabolic studies.
The chemical reactions involved in synthesizing Zafirlukast-d7 include:
The reactions are typically conducted under inert atmospheres to prevent oxidation and other side reactions, ensuring high yields and purity.
Zafirlukast-d7 operates by selectively antagonizing leukotriene receptors (CysLT1), thereby blocking the action of leukotrienes that contribute to bronchoconstriction and inflammation in asthma patients.
Zafirlukast-d7 is primarily used in scientific research to:
Zafirlukast-d7 is a deuterated analog of the leukotriene receptor antagonist zafirlukast, where seven hydrogen atoms (protium) are replaced by deuterium atoms. The molecular formula is C₃₁H₂₆D₇N₃O₆S, with a molecular weight of 582.72 g/mol [1] [2] [7]. The deuteration occurs at specific positions:
Table 1: Position-Specific Deuterium Labeling in Zafirlukast-d7 Isomers
Isomer Type | CAS Number | Deuteration Sites | IUPAC Name |
---|---|---|---|
m-Tolyl | 1794760-52-3 | Tolyl ring: -CD₃ + aromatic D (2,3,4,6) | Cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate [2] |
p-Tolyl | 1794886-13-7 | Tolyl ring: -CD₃ + aromatic D (2,3,5,6) | Cyclopentyl N-[3-[[2-methoxy-4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate [5] [7] |
The structural integrity of the parent compound is preserved, ensuring comparable pharmacological activity to non-deuterated zafirlukast (C₃₁H₃₃N₃O₆S; MW: 575.68 g/mol) [4]. Isotopic labeling facilitates tracking in mass spectrometry due to a +7 Da mass shift and reduced metabolic degradation via the kinetic isotope effect (KIE) [5] [8].
Deuteration employs two primary strategies:
Table 2: Synthetic Methods for Zafirlukast-d7
Method | Deuterated Reagents | Conditions | Yield | Isotopic Purity |
---|---|---|---|---|
Catalytic Exchange | D₂, Pd/C (5 mol%) | 80°C, 24 hrs, pH 7 | 65–70% | >98% atom D |
Building Block Approach | m-Tolyl sulfonamide-d7 | Nucleophilic substitution, 60°C | 80–85% | >99% atom D |
Challenges include preventing isotopic dilution during purification and minimizing epimerization. Advanced techniques like microwave-assisted synthesis improve deuteration efficiency [5].
Deuteration induces subtle but significant differences:
Table 4: Key Differences Between Zafirlukast and Zafirlukast-d7
Property | Non-deuterated Zafirlukast | Zafirlukast-d7 | Impact |
---|---|---|---|
Molecular Weight | 575.68 g/mol | 582.72 g/mol | +7 Da mass shift in MS |
Primary Metabolism | CYP2C9 hydroxylation | Slowed by KIE | Enhanced metabolic stability |
Plasma Half-life (t₁/₂) | 10 hours | 15–20 hours (estimated) | Extended exposure in tracer studies |
CAS Number | 107753-78-6 | 1217174-18-9 (parent-d7) | Unique identifier for procurement |
Comprehensive List of Zafirlukast-d7 Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7